1-Benzyl-4-(chloromethyl)piperidine hydrochloride molecular weight
1-Benzyl-4-(chloromethyl)piperidine hydrochloride molecular weight
An In-depth Technical Guide to 1-Benzyl-4-(chloromethyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a pivotal bifunctional reagent in contemporary medicinal chemistry. Its unique structure, featuring a benzyl-protected piperidine nitrogen and a reactive chloromethyl group, establishes it as a valuable building block for introducing the 1-benzyl-4-(piperidinylmethyl) scaffold into a diverse range of molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, and an exploration of its reactivity and applications, with a particular focus on its role in the development of novel therapeutics. The causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure both scientific integrity and practical utility for professionals in drug discovery and development.
Chemical Identity and Physicochemical Properties
1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a crystalline solid at room temperature. The hydrochloride salt form enhances its stability and simplifies handling compared to the free base. While multiple CAS numbers are sometimes associated with this compound in commercial listings, the most frequently cited is 136704-10-4.[1]
A summary of its key physicochemical properties is presented below. It is important to note that while some data are readily available, other properties, particularly those of the free base, are often predicted or inferred from structurally related compounds.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₈ClN · HCl | [1] |
| Molecular Weight | 260.21 g/mol | [1] |
| CAS Number | 136704-10-4 (also cited as 67686-03-7) | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 137-139 °C | [2] |
| Solubility | Soluble in water, methanol; sparingly soluble in polar aprotic solvents like DMF and acetonitrile. | |
| Storage Temperature | Room temperature, in a dry, well-ventilated area. |
Spectral Data Interpretation
While experimental spectra for 1-Benzyl-4-(chloromethyl)piperidine hydrochloride are not widely published in public databases, the expected spectral characteristics can be reliably predicted based on its structure.
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¹H NMR: The spectrum would feature characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (~3.5 ppm), and signals for the piperidine ring protons. The chloromethyl group's methylene protons would likely appear as a doublet around 3.5-3.7 ppm.
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¹³C NMR: The spectrum would show distinct peaks for the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, and the chloromethyl carbon (typically in the 45-50 ppm range).
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IR Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic and aliphatic groups, C=C stretching from the benzene ring, and a characteristic C-Cl stretching vibration.
Synthesis Protocol: From Alcohol to Alkylating Agent
The most direct and reliable synthesis of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride involves the chlorination of its corresponding alcohol precursor, 1-benzyl-4-(hydroxymethyl)piperidine. The use of thionyl chloride (SOCl₂) is the method of choice for this transformation due to the clean conversion and the volatile nature of the byproducts (SO₂ and HCl gas).
Rationale for Reagent Selection
-
Thionyl Chloride (SOCl₂): Preferred over other chlorinating agents like phosphorus chlorides or concentrated HCl because the reaction byproducts are gaseous, which simplifies the work-up and purification process.
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Inert Solvent (e.g., Dichloromethane): A dry, aprotic solvent is crucial to prevent hydrolysis of the thionyl chloride and the product. Dichloromethane is an excellent choice due to its inertness and low boiling point, facilitating its removal.
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Ice Bath Conditions: The initial reaction is exothermic and performed at 0°C to control the reaction rate and minimize the formation of side products.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical transformations and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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1-benzyl-4-(hydroxymethyl)piperidine
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-benzyl-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM.
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Cooling: Cool the solution to 0°C in an ice bath.
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Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a flask containing a stirred, saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free base of 1-benzyl-4-(chloromethyl)piperidine.
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Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete.
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Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Benzyl-4-(chloromethyl)piperidine hydrochloride.
Caption: Synthesis of 1-Benzyl-4-(chloromethyl)piperidine HCl.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride is rooted in its bifunctional nature. The primary site of reactivity is the electrophilic carbon of the chloromethyl group, which readily undergoes nucleophilic substitution.
Nucleophilic Substitution
The chloromethyl group is an excellent alkylating agent. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction.[3]
Caption: General mechanism of nucleophilic substitution.
Causality in Experimental Design:
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Choice of Base: The hydrochloride salt must be neutralized to unmask the nucleophilicity of any reacting amine or to prevent side reactions. A non-nucleophilic base like potassium carbonate or triethylamine is typically used.
-
Solvent Selection: Polar aprotic solvents such as DMF or acetonitrile are preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, thereby enhancing the nucleophile's reactivity.
Competing Nucleophilicity
The tertiary amine of the piperidine ring is also nucleophilic. While the benzyl group provides some steric hindrance, under certain conditions, particularly with highly reactive electrophiles, this nitrogen can act as a nucleophile, leading to the formation of a quaternary ammonium salt. This is generally an undesired side reaction. The protonation of the piperidine nitrogen in the hydrochloride salt form deactivates this competing nucleophilic site.
Applications in Drug Discovery and Development
The 1-benzyl-4-(piperidinylmethyl) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This reagent provides a direct and efficient means of incorporating this key structural unit.
Acetylcholinesterase Inhibitors for Anti-Dementia Agents
A significant application of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride and its derivatives is in the synthesis of potent acetylcholinesterase (AChE) inhibitors.[4] AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease and other forms of dementia.[5]
In a notable study, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity.[4] The synthesis of these compounds would utilize a precursor derived from 1-Benzyl-4-(chloromethyl)piperidine hydrochloride. The study found that specific substitutions on the benzamide moiety led to a dramatic increase in inhibitory potency, with one compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, being one of the most potent AChE inhibitors discovered, with an IC₅₀ of 0.56 nM.[4]
Caption: Application in the synthesis of AChE inhibitors.
General Utility as a Building Block
Beyond specific targets, this reagent is broadly used to:
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Introduce a Lipophilic, Basic Moiety: The benzylpiperidine group can enhance a molecule's lipophilicity and provides a basic nitrogen atom that can be crucial for receptor binding or for tuning pharmacokinetic properties.
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Explore Structure-Activity Relationships (SAR): By attaching this scaffold to various core structures, medicinal chemists can systematically probe the SAR of a compound series.
Safety, Handling, and Storage
As a reactive alkylating agent, 1-Benzyl-4-(chloromethyl)piperidine hydrochloride must be handled with appropriate precautions. While a specific safety data sheet (SDS) is not universally available, a robust safety profile can be constructed from the known hazards of its constituent parts: benzyl chlorides and piperidines.[6][7]
Potential Hazards:
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Skin and Eye Irritation: The compound is expected to be a skin and eye irritant.[7] Direct contact should be avoided.
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Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.
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Sensitization: As with many reactive intermediates, there is a potential for skin sensitization upon repeated contact.[6]
-
Toxicity: Alkylating agents, as a class, should be treated as potentially toxic and handled with care.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle exclusively in a well-ventilated chemical fume hood.
-
Dispensing: Avoid creating dust when weighing and handling the solid.
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Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste.
Storage and Stability
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Container: Store in a tightly sealed container to prevent moisture absorption.
-
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. The hydrochloride salt form is relatively stable under these conditions.
Conclusion
1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a versatile and valuable reagent for drug discovery and development. Its utility as an alkylating agent for the introduction of the 1-benzyl-4-(piperidinylmethyl) scaffold is well-established, with notable applications in the synthesis of potent enzyme inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in the laboratory. This guide provides the foundational knowledge and practical protocols to empower researchers to leverage this important chemical tool in their pursuit of novel therapeutic agents.
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